molecular formula C7H10N2 B144630 1-Methyl-2-prop-1-en-2-ylimidazole CAS No. 127782-73-4

1-Methyl-2-prop-1-en-2-ylimidazole

Cat. No.: B144630
CAS No.: 127782-73-4
M. Wt: 122.17 g/mol
InChI Key: GTFRXUGXAAINAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-prop-1-en-2-ylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the first position and an isopropenyl group at the second position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-prop-1-en-2-ylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-prop-1-en-2-ylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-2-prop-1-en-2-ylimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-prop-1-en-2-ylimidazole is unique due to the presence of both a methyl and an isopropenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

127782-73-4

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-2-prop-1-en-2-ylimidazole

InChI

InChI=1S/C7H10N2/c1-6(2)7-8-4-5-9(7)3/h4-5H,1H2,2-3H3

InChI Key

GTFRXUGXAAINAF-UHFFFAOYSA-N

SMILES

CC(=C)C1=NC=CN1C

Canonical SMILES

CC(=C)C1=NC=CN1C

Synonyms

1H-Imidazole,1-methyl-2-(1-methylethenyl)-(9CI)

Origin of Product

United States

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